molecular formula C7H13O2P B14745931 3-Phospholene, 1-propoxy-, 1-oxide CAS No. 5260-91-3

3-Phospholene, 1-propoxy-, 1-oxide

Cat. No.: B14745931
CAS No.: 5260-91-3
M. Wt: 160.15 g/mol
InChI Key: JXPXGRUXZGPFPS-UHFFFAOYSA-N
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Description

3-Phospholene, 1-propoxy-, 1-oxide is a chiral organophosphorus compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a phosphorus atom within a five-membered ring, which is bonded to a propoxy group and an oxide group. The unique structure of this compound makes it a valuable target for research and application in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phospholene, 1-propoxy-, 1-oxide can be achieved through several methods. One common approach involves the resolution of racemic mixtures using diastereomeric complex formation. For instance, the compound can be prepared in optically active form by applying TADDOL derivatives and calcium salts of O,O’-dibenzoyl-(2R,3R)-tartaric acid . The reaction typically involves the use of solvents such as ethyl acetate and hexane, and the absolute configuration of the enantiomers can be determined by CD spectroscopy .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar resolution methods. The use of microwave-assisted alkylation of phosphonic ester-acid derivatives has also been explored for the efficient production of phosphonates, which can be further converted to the desired phospholene oxide .

Chemical Reactions Analysis

Types of Reactions: 3-Phospholene, 1-propoxy-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can participate in intramolecular aza-Wittig cyclization reactions and polymerization reactions .

Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, triethylamine, and butylmethylimidazolium hexafluorophosphate. The reactions are often carried out under solvent-free microwave-assisted conditions, which enhance the efficiency and selectivity of the transformations .

Major Products Formed:

Properties

CAS No.

5260-91-3

Molecular Formula

C7H13O2P

Molecular Weight

160.15 g/mol

IUPAC Name

1-propoxy-2,5-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C7H13O2P/c1-2-5-9-10(8)6-3-4-7-10/h3-4H,2,5-7H2,1H3

InChI Key

JXPXGRUXZGPFPS-UHFFFAOYSA-N

Canonical SMILES

CCCOP1(=O)CC=CC1

Origin of Product

United States

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